1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one is a compound that features an imidazole ring, a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further synthetic steps to achieve the target compound . The reaction conditions often include the use of solvents like methanol or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The imidazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound finds applications in the development of dyes, catalysts, and functional materials.
Mechanism of Action
The mechanism of action of 1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of biological molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
- 1,1,2,2-Tetra(4-(1H-imidazol-1-yl)phenyl)ethylene
Comparison: Compared to similar compounds, 1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one exhibits unique properties due to the presence of the methyl group on the imidazole ring. This modification can influence its chemical reactivity, biological activity, and overall stability, making it distinct in its applications and effectiveness .
Biological Activity
1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one, also known as a derivative of imidazole, has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes an imidazole ring that is known for its role in various biological processes. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in different biological systems, and potential therapeutic applications.
Property | Value |
---|---|
Chemical Formula | C12H12N2O |
Molecular Weight | 200.24 g/mol |
IUPAC Name | This compound |
Melting Point | 128-130 °C |
Purity | >95% |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The imidazole moiety is known to participate in hydrogen bonding and coordination with metal ions, which can enhance its interaction with biomolecules such as proteins and nucleic acids.
Anticancer Activity:
Research indicates that compounds with imidazole derivatives demonstrate significant anticancer properties. For instance, studies have shown that imidazole-containing compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling cascades related to cell survival and death .
Antimicrobial Properties:
Imidazole derivatives have also been reported to exhibit antimicrobial activity. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Case Studies and Research Findings
Several studies have investigated the biological activity of imidazole derivatives, including this compound:
- Anticancer Efficacy:
-
Antimicrobial Activity:
- Another research focused on the antimicrobial properties of imidazole derivatives, reporting that certain compounds demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study highlighted the potential application of these compounds as novel antimicrobial agents .
- Neuroprotective Effects:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazole derivatives. Key findings from SAR studies include:
- Substituent Effects: The presence of electron-donating groups on the phenyl ring enhances the anticancer activity by improving binding affinity to target proteins.
- Hydrophobic Interactions: The hydrophobic nature of the compound contributes to its ability to penetrate cellular membranes, facilitating its action within cells .
Properties
CAS No. |
214701-37-8 |
---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H12N2O/c1-9(15)10-3-5-11(6-4-10)12-13-7-8-14(12)2/h3-8H,1-2H3 |
InChI Key |
PPCHYTVEYVSXSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=NC=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.